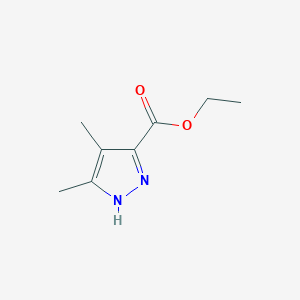

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

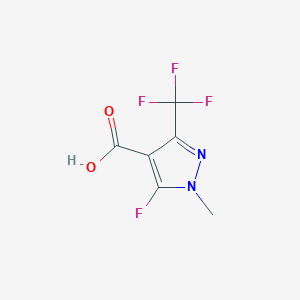

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a compound with the CAS Number: 15803-27-7. It has a molecular weight of 168.2 and its IUPAC name is ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The molecular formula of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is C8H12N2O2 . The InChI Code is 1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) .Chemical Reactions Analysis

Pyrazoles, the family to which this compound belongs, are involved in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a solid at room temperature. It should be stored in a sealed container in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Organic Synthesis and Reactivity

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate has been utilized in organic synthesis, showcasing its reactivity and utility in producing diverse chemical structures. For instance, studies have explored its reaction with hydrazines to generate regioisomeric pyrazoles under varying conditions, demonstrating its versatility in creating compounds with potential biological activities (Mikhed’kina et al., 2009). Additionally, the compound has been a precursor in the synthesis of novel pyrazole derivatives, which were evaluated for antimicrobial and anticancer activities, suggesting its significance in developing new therapeutic agents (Hafez et al., 2016).

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been a key starting material or intermediate in synthesizing novel compounds with potential biological activities. Research has shown its application in creating pyrazole derivatives with antimicrobial and anticancer properties, highlighting its contribution to the discovery of new drugs (Hafez et al., 2016).

Materials Science and Corrosion Inhibition

Beyond pharmaceutical applications, ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate and its derivatives have been investigated for their potential in materials science, such as in corrosion inhibition studies. The compound's derivatives have demonstrated effectiveness in protecting steel against corrosion in acidic environments, offering insights into the development of new corrosion inhibitors for industrial applications (Tebbji et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .

Propriétés

IUPAC Name |

ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJSKVAOLQEDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577320 |

Source

|

| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

CAS RN |

15803-27-7 |

Source

|

| Record name | Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)

![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)

![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)